1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) is a chemical compound known for its unique structure and properties It is characterized by the presence of isocyanate groups attached to a benzene ring, which are linked through an oxy bridge to a dimethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) typically involves the reaction of 4-isocyanatobenzene with 2,2-dimethylpropane-1,3-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques ensures the production of high-purity 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of urea or carbamate derivatives.
Addition Reactions: The compound can react with alcohols or amines to form urethanes or ureas, respectively.
Polymerization: The isocyanate groups can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include urea derivatives, carbamates, and polyurethanes. These products have various applications in different industries.
Scientific Research Applications
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Research is ongoing to explore its use in the development of medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable bonds. The molecular targets include hydroxyl and amine groups in various substrates, leading to the formation of urethane and urea linkages. The pathways involved in these reactions are well-studied and form the basis for its applications in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Similar in structure but with a methylene bridge instead of an oxy bridge.
Hexamethylene diisocyanate: Contains a linear aliphatic chain instead of a branched dimethylpropane backbone.
Toluene diisocyanate: Contains a toluene ring instead of a benzene ring.
Uniqueness
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) is unique due to its branched structure and the presence of an oxy bridge. This structure imparts specific reactivity and properties that are different from other isocyanates. Its ability to form strong and stable bonds makes it valuable in various applications, particularly in the production of high-performance materials.
Properties
CAS No. |
115570-56-4 |
---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-dimethylpropoxy]benzene |
InChI |
InChI=1S/C19H18N2O4/c1-19(2,11-24-17-7-3-15(4-8-17)20-13-22)12-25-18-9-5-16(6-10-18)21-14-23/h3-10H,11-12H2,1-2H3 |
InChI Key |
CNHZUTVUURRXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)N=C=O)COC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.